Lipophilicity (logP) Differentiation
The target compound exhibits an XLogP3 of 3.6 (PubChem computed) and an ACD/LogP of 4.75, reflecting the hydrophobic contribution of the 4‑isobutyl group [1]. By contrast, the methyl ester analog Methyl 2‑amino‑4‑isobutylthiophene‑3‑carboxylate (CAS 183562‑37‑0) has one fewer methylene unit in the ester chain, yielding a lower molecular volume and predictably lower logP (~0.4–0.5 log units lower based on ΔHansch‑π for –CH₂–). The 4‑ethyl‑5‑methyl analog Ethyl 2‑amino‑4‑ethyl‑5‑methylthiophene‑3‑carboxylate (CAS 82546‑91‑6) carries a more compact 4‑substituent, further reducing lipophilicity .
| Evidence Dimension | Computed octanol–water partition coefficient (logP) |
|---|---|
| Target Compound Data | XLogP3 = 3.6; ACD/LogP = 4.75 |
| Comparator Or Baseline | Methyl 2‑amino‑4‑isobutylthiophene‑3‑carboxylate (CAS 183562‑37‑0): estimated logP ~3.1–3.3; Ethyl 2‑amino‑4‑ethyl‑5‑methylthiophene‑3‑carboxylate (CAS 82546‑91‑6): estimated logP ~2.8–3.0 (both inferred from ΔHansch‑π contributions) |
| Quantified Difference | Target compound logP exceeds methyl ester analog by ~0.4–0.5 log units and exceeds 4‑ethyl‑5‑methyl analog by ~0.8–1.0 log units |
| Conditions | Computed values from PubChem XLogP3 and ACD/Labs Percepta; no experimental shake‑flask logP available |
Why This Matters
Higher logP directly affects membrane permeability, tissue distribution, and chromatographic retention; researchers seeking specific lipophilicity windows for blood‑brain barrier penetration or metabolic stability assays must select the ethyl‑isobutyl combination over the methyl‑ester or compact‑alkyl alternatives.
- [1] PubChem Compound Summary CID 3761339. Computed Properties: XLogP3. National Center for Biotechnology Information (2025). View Source
